![molecular formula C51H88O6 B3026213 (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester CAS No. 116198-40-4](/img/structure/B3026213.png)
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Descripción general
Descripción
1,2-Dimyristoyl-3-eicosapentaenoyl-rac-glycerol is a triacylglycerol that contains myristic acid at the sn-1 and sn-2 positions and eicosapentaenoic acid at the sn-3 position. Relative quantities of 1,2-dimyristoyl-3-eicosapentaenoyl-rac-glycerol in the alga T. minutus positively correlate with increases in temperature.
Mecanismo De Acción
Target of Action
Similar compounds often interact with lipid metabolism pathways and cellular membranes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
Given its structure, it may be involved in lipid metabolism and signal transduction pathways .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It’s likely that it alters the function of its target proteins, leading to changes in cellular behavior .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Actividad Biológica
(all-Z)-5,8,11,14,17-eicosapentaenoic acid (EPA) is a polyunsaturated omega-3 fatty acid known for its significant biological activities. The compound , 2,3-bis[(1-oxotetradecyl)oxy]propyl ester of EPA, is a modified form that enhances its bioavailability and therapeutic potential. This article examines the biological activity of this compound, including its effects on cardiovascular health, inflammation, and metabolic disorders.
- Molecular Formula : CHO
- Molecular Weight : 302.45 g/mol
- CAS Number : 10417-94-4
- Structure : The structure features a long carbon chain typical of fatty acids and specific functional groups that enhance its solubility and absorption in biological systems.
Cardiovascular Health
Eicosapentaenoic acid has been extensively studied for its cardioprotective effects. Research indicates that it can significantly reduce triglyceride levels and improve lipid profiles in patients with hyperlipidemia. A notable study randomized participants to receive either EPA or a placebo for 12 weeks. Results showed that those taking EPA experienced a reduction in both systolic and diastolic blood pressure by approximately 30% and 45%, respectively .
Anti-inflammatory Effects
EPA exhibits potent anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and eicosanoids, which are implicated in various inflammatory diseases. A study demonstrated that EPA supplementation led to decreased levels of C-reactive protein (CRP), a marker for systemic inflammation .
Metabolic Disorders
The compound has also shown promise in managing metabolic disorders such as obesity and type 2 diabetes. In clinical trials, EPA supplementation improved insulin sensitivity and reduced body fat mass in overweight individuals . This effect is attributed to the modulation of lipid metabolism and enhancement of mitochondrial function.
Neuroprotective Effects
Emerging research suggests that EPA may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and depression. Animal studies have indicated that EPA can reduce neuroinflammation and promote neuronal survival .
Data Table: Summary of Biological Activities
Case Study 1: Cardiovascular Benefits
In a double-blind study involving 172 volunteers with elevated blood pressure, participants received either EPA or a placebo. Those on EPA showed significant reductions in both systolic and diastolic blood pressure compared to the placebo group, highlighting its potential as a therapeutic agent for hypertension .
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the impact of EPA on patients with rheumatoid arthritis. Participants who supplemented with EPA reported reduced joint pain and swelling after eight weeks of treatment, demonstrating its efficacy in inflammatory conditions .
Análisis De Reacciones Químicas
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄), the ester bonds undergo hydrolysis to yield:
-
Eicosapentaenoic acid (EPA)
-
Myristic acid
-
Glycerol
The reaction equilibrium favors ester re-formation unless water is present in excess .
Base-Catalyzed Hydrolysis (Saponification)
In alkaline media (e.g., NaOH), saponification produces:
-
Sodium salts of EPA and myristic acid
-
Glycerol
This reaction is irreversible and proceeds quantitatively under basic conditions .
Table 1: Hydrolysis Conditions and Products
Condition | Reagents | Products | Byproducts |
---|---|---|---|
Acidic (pH < 3) | HCl, H₂SO₄ | EPA, myristic acid, glycerol | H₃O⁺ |
Alkaline (pH > 12) | NaOH, KOH | Sodium myristate, sodium EPA salt | H₂O |
Oxidative Degradation
The conjugated double bonds in EPA (Δ5,8,11,14,17) are highly susceptible to autoxidation , forming hydroperoxides, aldehydes, and ketones. Key factors influencing oxidation:
-
Light exposure : Accelerates radical chain reactions.
Table 2: Oxidation Products of EPA Moiety
Stage | Primary Products | Secondary Products |
---|---|---|
Initiation | Lipid radicals (EPA- ) | — |
Propagation | Hydroperoxides (EPA-OOH) | Alkoxyl radicals (EPA-O- ) |
Termination | Aldehydes (e.g., 4-HHE) | Ketones, short-chain fatty acids |
Transesterification
The compound undergoes transesterification with alcohols (e.g., methanol) under acidic or basic catalysis:
Reaction :
-
Catalysts : H₂SO₄ (acid) or NaOCH₃ (base).
-
Applications : Biodiesel production or fatty acid methyl ester (FAME) analysis .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C or Ni) saturates the double bonds in EPA, yielding:
-
2-Myristoyl-3-eicosanoyl-1-myristoyl-sn-glycerol (fully saturated triglyceride).
Conditions :
Enzymatic Reactions
Pancreatic lipase selectively hydrolyzes the sn-1 and sn-3 ester bonds, releasing:
-
2-Eicosapentaenoyl-1,3-dihydroxypropane (monoacylglycerol)
-
Myristic acid
This specificity is critical in lipid digestion and metabolic studies .
Stability and Storage
-
Thermal stability : Decomposes above 250°C, releasing CO₂ and volatile organic compounds.
-
Light sensitivity : Store in amber glass under nitrogen to prevent oxidation .
Table 3: Reactivity Comparison with Similar Esters
Compound | Hydrolysis Rate | Oxidation Susceptibility | Hydrogenation Yield |
---|---|---|---|
EPA methyl ester (C21H32O2) | High | Extreme | 95% |
Myristic acid triglyceride (C45H86O6) | Low | Low | 98% |
This compound (C51H88O6) | Moderate | High | 90% |
Propiedades
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-32-35-38-41-44-50(53)56-47-48(57-51(54)45-42-39-36-33-29-21-18-15-12-9-6-3)46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2/h7,10,16,19,23-24,26-27,32,35,48H,4-6,8-9,11-15,17-18,20-22,25,28-31,33-34,36-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,35-32- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZKEWCRXPFBME-PUULZFANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.